molecular formula C12H23NO4 B558359 Boc-L-beta-homoisoleucine CAS No. 218608-82-3

Boc-L-beta-homoisoleucine

Cat. No.: B558359
CAS No.: 218608-82-3
M. Wt: 245,32 g/mole
InChI Key: CMRZYYUYDQRCEO-DTWKUNHWSA-N
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Description

Boc-L-beta-homoisoleucine, also known as N-tert-Butoxycarbonyl-L-beta-homoisoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is widely utilized in peptide synthesis and the development of bioactive molecules such as protein drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-L-beta-homoisoleucine typically involves the reaction of L-beta-homoisoleucine with a Boc protecting agent. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide, chloroform, or tetrahydrofuran. The reaction conditions include maintaining an appropriate temperature to ensure the efficient formation of the Boc-protected product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Boc-L-beta-homoisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-L-beta-homoisoleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-beta-homoisoleucine involves its incorporation into peptide chains during synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free peptide .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes a beta-homoisoleucine backbone and a Boc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in the synthesis of complex peptides and bioactive molecules .

Properties

IUPAC Name

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZYYUYDQRCEO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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